2-(4-Methoxyphenyl)phenylboronic Acid

Description

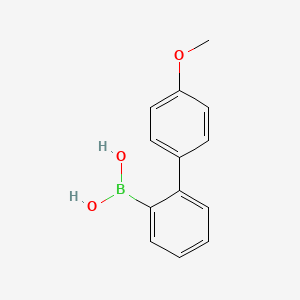

2-(4-Methoxyphenyl)phenylboronic acid is a boronic acid derivative featuring a biphenyl backbone with a methoxy group at the para-position of one phenyl ring and a boronic acid (-B(OH)₂) group at the ortho-position of the adjacent phenyl ring (Figure 1). This structure confers unique electronic and steric properties, making it valuable in organic synthesis, catalysis, and biomolecular recognition.

The biphenyl structure likely arises from Suzuki-Miyaura cross-coupling between 4-methoxyphenylboronic acid and a halogenated phenyl precursor, leveraging palladium or nickel catalysts as described in cross-coupling studies ().

Properties

IUPAC Name |

[2-(4-methoxyphenyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO3/c1-17-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14(15)16/h2-9,15-16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJEUXWYNNQERFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C2=CC=C(C=C2)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)phenylboronic acid typically involves the reaction of 4-methoxyphenylboronic acid with phenylboronic acid under palladium-catalyzed conditions. One common method includes the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to yield the boronic acid .

Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions. These reactions are conducted under mild conditions, making use of palladium catalysts and bases such as potassium carbonate in aqueous or organic solvents .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form phenols or quinones.

Reduction: It can be reduced to form corresponding hydrocarbons.

Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halides and bases like sodium hydroxide are commonly employed.

Major Products: The major products formed from these reactions include substituted biphenyls, phenols, and hydrocarbons, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

Boronic acids, including 2-(4-Methoxyphenyl)phenylboronic acid, are crucial in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, leading to the synthesis of biaryl compounds.

Table 1: Cross-Coupling Reactions Involving 2-(4-Methoxyphenyl)phenylboronic Acid

Medicinal Chemistry

The compound has shown potential as a building block for pharmaceuticals, particularly in the development of enzyme inhibitors and anticancer agents. The boronic acid moiety can interact with biological targets, enhancing the efficacy of drug candidates.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of 2-(4-Methoxyphenyl)phenylboronic acid exhibit significant anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have indicated that these compounds can effectively target proteasomes, leading to apoptosis in cancer cells.

Sensor Technology

Due to its ability to form reversible complexes with diols and carbohydrates, 2-(4-Methoxyphenyl)phenylboronic acid is utilized in sensor technologies for detecting sugars and other biomolecules. Its selectivity and sensitivity make it an attractive candidate for biosensor applications.

Table 2: Sensor Applications of 2-(4-Methoxyphenyl)phenylboronic Acid

| Application | Description | Reference |

|---|---|---|

| Carbohydrate Sensors | Detection of glucose and other sugars through boronate-diol interactions. | |

| Bioconjugation | Labeling proteins and cell surfaces for imaging studies. |

Environmental Applications

Boronic acids have been explored for their potential in environmental chemistry, particularly in the removal of pollutants from water sources through complexation and adsorption processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)phenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium catalyst. This process facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl halide. The palladium catalyst undergoes oxidative addition, transmetalation, and reductive elimination to complete the coupling reaction .

Comparison with Similar Compounds

Electronic Effects and Reactivity

The electron-donating methoxy group in 2-(4-methoxyphenyl)phenylboronic acid contrasts with electron-withdrawing substituents in analogs, significantly influencing reactivity:

Key Insight : Electron-donating groups (e.g., -OCH₃) reduce the electrophilicity of the boronic acid, slowing transmetalation in cross-coupling reactions compared to electron-withdrawing analogs like 2-fluorophenylboronic acid.

Steric Effects in Catalysis

Steric hindrance from substituents impacts catalytic efficiency:

Key Insight : Ortho-substituted boronic acids like 2-(4-Methoxyphenyl)phenylboronic acid exhibit moderate steric hindrance, favoring nickel catalysts (e.g., Ni B in ) over palladium due to the latter’s sensitivity to bulky substrates.

Solubility and Stability

Substituents influence physicochemical properties:

Key Insight : Methoxy groups improve solubility compared to hydrophobic substituents (e.g., formyl), while boronic acid stability is pH-dependent across analogs.

Biological Activity

2-(4-Methoxyphenyl)phenylboronic acid, with the CAS number 219540-53-1, is a boronic acid derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry and pharmacology due to its potential as an enzyme inhibitor and its applications in various synthetic methodologies, particularly in the Suzuki-Miyaura coupling reactions. This article delves into the biological activity of 2-(4-Methoxyphenyl)phenylboronic acid, highlighting research findings, case studies, and its mechanisms of action.

2-(4-Methoxyphenyl)phenylboronic acid is characterized by its boron atom bonded to a phenyl group and a methoxy-substituted phenyl group. Its structure allows for unique interactions with biological targets, making it a valuable compound for research.

Enzyme Inhibition

Research indicates that 2-(4-Methoxyphenyl)phenylboronic acid exhibits significant inhibitory effects on various enzymes:

- Carbonic Anhydrase : Studies have shown that this compound can inhibit carbonic anhydrase activity, which is crucial in regulating pH and fluid balance in biological systems. The inhibition was observed at micromolar concentrations, suggesting potential therapeutic applications in conditions where carbonic anhydrase activity is dysregulated.

- PTGR2 Inhibition : In fragment-based screening studies, this compound demonstrated the ability to block PTGR2 (prostaglandin reductase 2) labeling in HEK293T cells, achieving complete inhibition at 5 µM. This suggests its potential role in modulating inflammatory pathways .

Antimicrobial and Anticancer Properties

The compound has also been investigated for its antimicrobial and anticancer activities:

- Antimicrobial Activity : Preliminary studies indicate that 2-(4-Methoxyphenyl)phenylboronic acid exhibits antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound in developing new antibiotics .

- Anticancer Activity : The compound's structural features allow it to interact with cellular processes involved in cancer progression. It has been noted for its ability to induce apoptosis in cancer cell lines, although specific mechanisms remain to be fully elucidated .

The biological activity of 2-(4-Methoxyphenyl)phenylboronic acid can be attributed to several mechanisms:

- Enzyme Interaction : The boron atom can form reversible covalent bonds with hydroxyl groups on serine or threonine residues in enzymes, leading to inhibition of their activity.

- Cellular Pathway Modulation : By inhibiting key enzymes like PTGR2, the compound may alter downstream signaling pathways involved in inflammation and cell survival.

- Chemical Reactivity : The methoxy group enhances the lipophilicity of the molecule, facilitating better membrane permeability and interaction with cellular targets.

Case Studies

Several studies have explored the biological implications of 2-(4-Methoxyphenyl)phenylboronic acid:

- Study on PTGR2 : A study published in Nature Communications demonstrated that this compound effectively inhibited PTGR2, resulting in altered PPARγ transcriptional activity. This finding suggests therapeutic potential in metabolic disorders where PPARγ is implicated .

- Antimicrobial Efficacy : Research highlighted in Molecules reported that derivatives of phenylboronic acids exhibit significant antibacterial activity against resistant strains, including MRSA, indicating the broader applicability of this class of compounds .

Data Summary

| Biological Activity | Target/Effect | Concentration |

|---|---|---|

| Carbonic Anhydrase Inhibition | Enzyme inhibition | Micromolar range |

| PTGR2 Inhibition | Complete inhibition | 5 µM |

| Antimicrobial Activity | Against MRSA | Varies by derivative |

| Anticancer Activity | Induction of apoptosis | Varies by cell line |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.